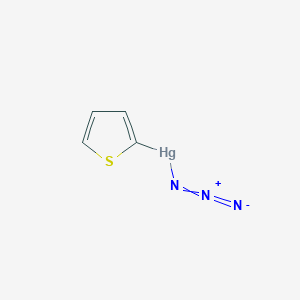
Azido(thiophen-2-yl)mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azido(thiophen-2-yl)mercury is an organomercury compound that features a thiophene ring substituted with an azido group and bonded to a mercury atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of azido(thiophen-2-yl)mercury typically involves the reaction of thiophen-2-ylmercury chloride with sodium azide. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide under mild conditions. The reaction can be represented as follows:
Thiophen-2-ylmercury chloride+Sodium azide→this compound+Sodium chloride
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Azido(thiophen-2-yl)mercury can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions to form heterocyclic compounds.
Reduction Reactions: The azido group can be reduced to an amine group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or phosphines.
Cycloaddition Reactions: Reagents such as alkynes or alkenes can be used under thermal or catalytic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed
Substitution Reactions: Products include thiophen-2-ylmercury derivatives with different substituents.
Cycloaddition Reactions: Products include various heterocyclic compounds.
Reduction Reactions: Products include thiophen-2-ylmercury amine derivatives.
Applications De Recherche Scientifique
Azido(thiophen-2-yl)mercury has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organomercury compounds and heterocyclic compounds.
Biology: Potential use in studying the interactions of mercury-containing compounds with biological systems.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Used in the development of materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of azido(thiophen-2-yl)mercury involves the interaction of the azido group with various molecular targets. The azido group can undergo cycloaddition reactions with alkenes or alkynes, leading to the formation of triazoles or other heterocyclic compounds. The mercury atom can also interact with thiol groups in proteins, potentially leading to the inhibition of enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophen-2-ylmercury chloride: Similar structure but lacks the azido group.
Azido(phenyl)mercury: Similar structure but with a phenyl ring instead of a thiophene ring.
Azido(benzyl)mercury: Similar structure but with a benzyl group instead of a thiophene ring.
Uniqueness
Azido(thiophen-2-yl)mercury is unique due to the presence of both the azido group and the thiophene ring
Propriétés
Numéro CAS |
80095-78-9 |
|---|---|
Formule moléculaire |
C4H3HgN3S |
Poids moléculaire |
325.75 g/mol |
Nom IUPAC |
azido(thiophen-2-yl)mercury |
InChI |
InChI=1S/C4H3S.Hg.N3/c1-2-4-5-3-1;;1-3-2/h1-3H;;/q;+1;-1 |
Clé InChI |
BAVAURLLONOPCQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)[Hg]N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


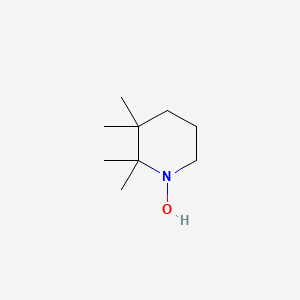
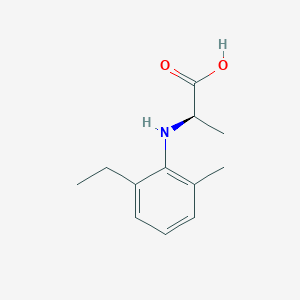
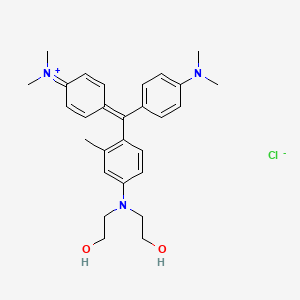
![1,4-Dimethyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium iodide](/img/structure/B14415813.png)
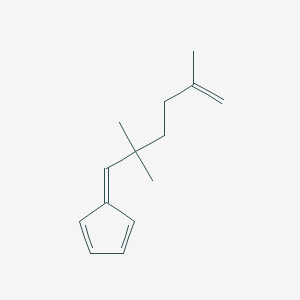
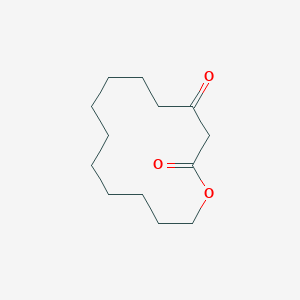
![(3E)-3-[(4-Chlorophenyl)imino]butan-2-one](/img/structure/B14415831.png)
![1h-[1,2,4]Triazepino[4,3-a]benzimidazole](/img/structure/B14415834.png)
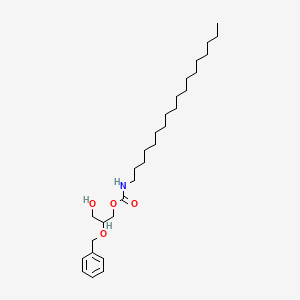
![1-[Chloro(furan-2-yl)methylidene]pyrrolidin-1-ium](/img/structure/B14415840.png)
![Diethyl [1-(methylsulfanyl)propyl]phosphonate](/img/structure/B14415843.png)

![4-[2-(4-Amino-3-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14415870.png)
![1,1'-[Oxybis(methylene)]di(azepan-2-one)](/img/structure/B14415874.png)
